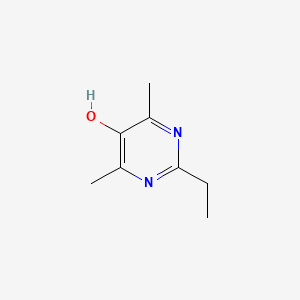

2-Ethyl-4,6-dimethylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

88070-42-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethylpyrimidin-5-ol |

InChI |

InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3 |

InChI Key |

ZHSCRNZNHPKAKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=N1)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 4,6 Dimethylpyrimidin 5 Ol and Analogues

Established and Emerging Synthetic Pathways to 2-Ethyl-4,6-dimethylpyrimidin-5-ol and Related Pyrimidinols

The construction of the pyrimidinol scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cyclocondensation reactions represent the most fundamental and widely utilized approach for assembling the pyrimidine (B1678525) core. thieme-connect.de This strategy typically involves the reaction of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as an amidine or urea. scispace.com

The Pinner synthesis is a classic example, involving the condensation of a 1,3-dicarbonyl compound with an amidine under basic conditions. thieme-connect.de For the synthesis of this compound, this would conceptually involve the reaction of ethylpropionamidine with a suitably substituted β-dicarbonyl compound. A common variation is the condensation of β-keto esters with amidines; for instance, the reaction of ethyl acetoacetate (B1235776) with acetamidine (B91507) yields 2,6-dimethylpyrimidin-4-ol. scispace.com Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

One-pot, three-component synthesis methodologies have also been developed, offering an efficient route to substituted pyrimidines by combining acid chlorides, terminal alkynes, and amidinium salts in a single reaction vessel. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone, Guanidine (B92328) Carbonate | K₂CO₃, H₂O, 20 days | 4,6-Dimethylpyrimidin-2-amine | 62% | thieme-connect.de |

| Ethyl Acetoacetate, Acetamidine | Sodium Ethoxide | 2,6-Dimethylpyrimidin-4-ol | Not specified | scispace.com |

| β-Keto Esters, Amidines | Ultrasound Irradiation | Highly substituted 4-pyrimidinols | Good to Excellent | organic-chemistry.org |

| Aryl Aldehydes, Barbituric Acid, Urea | Diisopropylethylammonium Acetate (DIPEAc) | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-triones | High | nih.gov |

An alternative strategy for accessing pyrimidinols involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine ring. The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles. scispace.com

The synthesis of this compound via this route would likely commence with a precursor such as 5-bromo- or 5-chloro-2-ethyl-4,6-dimethylpyrimidine. Subsequent reaction with a hydroxide (B78521) source, such as sodium hydroxide, would displace the halide to install the C5-hydroxyl group. The synthesis of 5-halopyrimidines can be accomplished through various methods, including the cyclization of halogen-substituted precursors. google.com For example, 5-chloro-2-aminopyrimidine can be prepared by reacting guanidine with 2-chloro-3-hydroxyacrolein. google.com

The regioselectivity of nucleophilic substitution on di- or tri-halopyrimidines can be controlled by the reaction conditions and the nature of the nucleophile. For instance, in 5-substituted-2,4-dichloropyrimidines, substitution with many nucleophiles preferentially occurs at the C4 position, although tertiary amines have been shown to exhibit excellent selectivity for the C2 position. nih.gov This highlights the possibility of selectively functionalizing a polyhalogenated pyrimidine before introducing the hydroxyl group.

Modern organic synthesis has seen the emergence of powerful catalytic methods that offer significant advantages over traditional techniques, including milder reaction conditions, higher yields, and enhanced selectivity. mdpi.comacs.org

Several advanced catalytic systems have been applied to pyrimidine synthesis:

Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis has been developed that constructs pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.orgacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by PN5P-Ir-pincer complexes. acs.org

Copper Catalysis: Copper catalysts have proven effective in various pyrimidine-forming reactions. These include a [3+3] annulation of amidines with saturated ketones and a [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles. organic-chemistry.org

Iron Catalysis: An eco-friendly approach utilizing an arylazo pincer iron complex catalyzes the synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines under mild aerobic conditions. organic-chemistry.org Heterogeneous iron-based nanoparticles have also been employed as catalysts in multicomponent reactions to produce pyrimidine derivatives. acs.org

Zinc Catalysis: Zinc bromide (ZnBr₂) has been used to catalyze the [5+1] annulation of enamidines with orthoesters, yielding polysubstituted pyrimidines. mdpi.com

These catalytic methods provide access to a wide array of diversely functionalized pyrimidines, often with high regioselectivity and in good to excellent yields. acs.org

Table 2: Overview of Advanced Catalytic Methods in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| PN5P-Iridium-Pincer Complex | Multicomponent [3+1+1+1] Synthesis | Regioselective, uses alcohols as building blocks, sustainable. | organic-chemistry.orgacs.org |

| Copper/4-HO-TEMPO | [3+3] Annulation | Oxidative dehydrogenation/annulation/aromatization cascade. | organic-chemistry.org |

| Arylazo Pincer Iron Complex | Dehydrogenative Functionalization | Mild, aerobic conditions, uses alcohols and alkynes. | organic-chemistry.org |

The synthesis of chiral pyrimidine-containing molecules is of great interest, particularly for pharmaceutical applications. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity. While specific methods for the stereoselective synthesis of this compound are not widely documented, principles can be drawn from the synthesis of complex chiral pyrimidine analogues.

For example, the asymmetric synthesis of MK-6096, a potent dual orexin (B13118510) receptor antagonist, involves several key stereoselective steps, including a biocatalytic transamination and a trans-selective Mukaiyama aldol (B89426) reaction, to construct a chiral piperidinyl fragment that is later coupled to a pyrimidine moiety. nih.gov Furthermore, convergent and stereoselective syntheses of chiral cyclopentyl and cyclohexyl analogues of the nucleoside precursor PreQ₀, which contains a pyrrolo[2,3-d]pyrimidine core, have been developed. beilstein-journals.org These routes employ strategies like Tsuji–Trost allylation and highly diastereoselective ketone-to-amine conversions to establish the required stereocenters. beilstein-journals.org These examples demonstrate that established methods of asymmetric synthesis can be effectively applied to create complex, enantiomerically pure molecules containing a pyrimidine or pyrimidinol core.

Derivatization and Functionalization Reactions of the this compound Core

Once the core structure of this compound is assembled, it can be further modified to create a library of analogues. The existing substituents guide the regioselectivity of subsequent transformations.

The reactivity of the this compound ring is influenced by its substituents. The electron-donating character of the alkyl groups (ethyl and methyl) and the hydroxyl group can affect the electron density of the pyrimidine ring, potentially activating it for certain reactions or directing substitution to specific positions.

The hydroxyl group at the C5 position is a key handle for functionalization. It can be oxidized to a carbonyl group, or it may direct electrophilic substitution to adjacent positions. The methyl groups on the pyrimidine ring could also potentially undergo substitution reactions, such as halogenation, under appropriate conditions.

Protocols for the regioselective functionalization of pyrimidine systems have been established. For instance, a highly regioselective lithiation–substitution protocol has been used to introduce a variety of substituents at the C6 position of 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov Additionally, triborane (B₃H₇)-mediated reactions have been shown to achieve regioselective C(sp³)–H and C(sp²)-H functionalization in pyridine (B92270) derivatives, a strategy that could potentially be adapted for pyrimidines. rsc.org Such methods allow for the precise modification of the pyrimidine core, enabling the synthesis of targeted derivatives.

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the 5-position of the pyrimidine ring is a key functional handle for further molecular elaboration. Transformations at this site allow for the introduction of diverse substituents, thereby modulating the compound's physicochemical and biological properties.

One significant transformation is O-alkylation. For instance, 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) can be alkylated using various benzyl (B1604629) bromides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This reaction introduces a substituted benzyl ether linkage, a common motif in pharmacologically active molecules. nih.gov The reaction conditions, such as temperature and the choice of base, are critical for achieving high yields. nih.gov

Another important reaction is the formation of glycosides. The hydroxyl group of pyrimidine derivatives can react with activated sugar donors, such as glycosyl bromides, to form O-glycosides. researchgate.net These reactions are often performed under various conditions, including conventional heating and microwave irradiation, to facilitate the coupling. researchgate.net The regioselectivity of glycosylation, favoring O- over N-glycosylation, is a notable aspect of these transformations. researchgate.net Deprotection of the resulting acetylated glycosides can be achieved using mild basic conditions, such as triethylamine (B128534) in methanol (B129727) and water, to furnish the final deprotected nucleoside analogues. researchgate.net

The hydroxyl group can also be oxidized to the corresponding keto-functionality using standard oxidizing agents. This transformation provides access to a different class of pyrimidine derivatives with altered electronic and hydrogen-bonding properties.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine Moiety

The pyrimidine ring serves as a versatile scaffold for the construction of fused heterocyclic systems, which are prevalent in numerous natural products and synthetic compounds with diverse biological activities. These fused systems are typically synthesized by building a new ring onto the existing pyrimidine core.

One common strategy involves the reaction of a functionalized pyrimidine with a bifunctional reagent. For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can react with 5-phenyltetrazole sodium salt in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield 5,7-dimethyl-3-phenyl researchgate.netgoogle.comsmolecule.comtriazolo[4,3-a]pyrimidine. nih.gov This transformation involves the displacement of the chloro group followed by an intramolecular cyclization.

Another approach utilizes the reactivity of substituents on the pyrimidine ring. For instance, 2-hydrazino-4,6-dimethylpyrimidine, prepared from the corresponding 2-chloro derivative, can be condensed with β-keto esters like ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate. nih.gov This reaction, conducted under reflux in a suitable solvent like isopropanol, leads to the formation of a pyrazolyl-substituted pyrimidine. nih.gov X-ray structural analysis has confirmed the existence of the pyrazole (B372694) fragment in its aromatic hydroxy form. nih.gov

Furthermore, the synthesis of pyrimido[4,5-d]pyrimidines represents a significant area of research. These bicyclic systems can be prepared through various routes, including the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407). rsc.org This reaction proceeds through a Schiff base intermediate, which undergoes further reaction and cyclization at elevated temperatures to form the fused pyrimidine ring. rsc.org The reaction temperature is a critical parameter, as lower temperatures result in no reaction, while excessively high temperatures can lead to decomposition. rsc.org

The following table summarizes selected examples of fused heterocyclic systems synthesized from pyrimidine precursors:

| Starting Pyrimidine | Reagent(s) | Fused Heterocyclic Product | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | 5-Phenyltetrazole sodium salt | 5,7-Dimethyl-3-phenyl researchgate.netgoogle.comsmolecule.comtriazolo[4,3-a]pyrimidine | nih.gov |

| 2-Hydrazino-4,6-dimethylpyrimidine | Ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate | 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol | nih.gov |

| Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Formamide | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | rsc.org |

Mechanistic Elucidation of Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms underlying the synthesis of pyrimidine derivatives is crucial for optimizing reaction conditions and controlling product selectivity.

Reaction Pathway Analysis and Intermediate Characterization

The synthesis of the core pyrimidine ring often involves cyclocondensation reactions. For example, the preparation of 4,6-dimethylpyrimidin-5-ol (B1590129) can be achieved by reacting 3-chloropentane-2,4-dione (B157559) with formamide in formic acid. nih.gov This reaction is proposed to proceed through an oxazole (B20620) intermediate, which is then treated with aqueous ammonia (B1221849) to yield the final pyrimidine product. nih.gov

In the synthesis of fused systems, such as pyrimido[4,5-d]pyrimidines, mechanistic studies have identified key intermediates. The reaction of aminopyrimidinediones with dimethylformamide-dimethylacetal (DMF-DMA) initially forms an amidine intermediate. rsc.org Subsequent reaction with a formyl pyrazole and an arylamine leads to a series of intermediates that ultimately undergo intramolecular cyclization to afford the final fused product. rsc.org

Ring transformation reactions of pyrimidines have also been mechanistically investigated. For instance, the reaction of certain halogenated pyrimidines with strong nucleophiles like potassium amide in liquid ammonia can lead to ring opening followed by recyclization to form different heterocyclic systems. wur.nl Studies using isotopically labeled compounds have provided evidence for the initial attack of the nucleophile at specific positions on the pyrimidine ring, leading to the formation of open-chain intermediates that subsequently cyclize. wur.nl

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in many synthetic transformations involving pyrimidine derivatives, influencing both the rate and selectivity of the reactions.

In the synthesis of 2,4-dimethylpyrimidin-5-ol (B1390156) analogues, catalysts are employed to improve reaction efficiency. For instance, the oxidation of a precursor can be catalyzed by 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). google.com

In amide bond formation, 4,6-dimethylpyrimidin-2-ol has been utilized as a catalyst for the solvent-free aminolysis of esters. semanticscholar.org A plausible mechanism suggests that the catalyst facilitates the reaction by simultaneously donating and accepting a hydrogen bond, forming an eight-membered transition state between the ester and the amine. semanticscholar.org

The following table highlights the role of catalysts in specific transformations:

| Reaction | Catalyst | Function | Reference |

| Oxidation of a pyrimidine precursor | TEMPO | Increases reaction efficiency | google.com |

| Solvent-free aminolysis of esters | 4,6-Dimethylpyrimidin-2-ol | Facilitates amide bond formation via hydrogen bonding | semanticscholar.org |

| Synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Catalyzes Biginelli-type multicomponent reaction | rsc.org |

Advanced Characterization Techniques for 2 Ethyl 4,6 Dimethylpyrimidin 5 Ol and Its Derivatives

Spectroscopic Analysis for Molecular Structure and Electronic State Elucidation

Spectroscopic methods are fundamental in determining the precise molecular architecture and understanding the electronic behavior of organic compounds. For 2-Ethyl-4,6-dimethylpyrimidin-5-ol and its derivatives, a combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies provides a complete picture of its structure and properties.

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Dynamics and Surface Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of pyrimidine (B1678525) derivatives.

FT-IR Spectroscopy: The FT-IR spectra of pyrimidine derivatives reveal characteristic absorption bands that correspond to specific vibrational modes. For instance, studies on various substituted pyrimidines show distinct peaks for C=N stretching, C=C stretching in the aromatic ring, and C-H stretching vibrations. nih.govrjpbcs.com In pyrimidin-2-ol derivatives, the presence of a hydroxyl group is confirmed by a broad O-H stretching band, typically around 3360 cm⁻¹. rjpbcs.com The C=O stretching vibration in oxopyrimidine compounds is also a key indicator, often appearing around 1674 cm⁻¹. researchgate.net

Key FT-IR Spectral Features for Pyrimidine Derivatives:

Ar-NO₂ Symmetric Stretch: 1345–1462 cm⁻¹ nih.gov

C–N Stretch: 1270–1363 cm⁻¹ nih.gov

Ar-OH Stretch: 3231–3491 cm⁻¹ nih.gov

N=CH Stretch: 1550–1685 cm⁻¹ nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying the adsorption behavior and molecular orientation of molecules on metallic surfaces. While specific SERS studies on this compound are not prevalent, research on related pyrimidine compounds as corrosion inhibitors for steel demonstrates their interaction with metal surfaces. bohrium.com These studies utilize techniques like electrochemical impedance spectroscopy to infer the formation of a protective film, a phenomenon that SERS could further elucidate by providing vibrational information of the molecule at the metal interface.

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Photophysical Property Assessment

UV-visible and fluorescence spectroscopy are used to investigate the electronic transitions and luminescent properties of molecules.

UV-Vis Absorption: Pyrimidine derivatives typically exhibit multiple absorption maxima in the UV-visible region, corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring and any associated chromophores. researchgate.net For example, a novel synthesized pyrimidine derivative, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, shows a maximum absorption (λmax) at 303 nm in methanol (B129727). mdpi.com Studies on other pyrimidine-based fluorophores show main absorption bands between 340–440 nm, which are often dependent on the nature of the substituent groups and the solvent used. nih.gov

Fluorescence Emission: Many pyrimidine derivatives are known to be fluorescent. lsu.edu The emission properties are highly sensitive to the molecular structure and environment. For instance, the fluorescence quantum yield of pyrimidine (6-4) pyrimidone photoadducts is significantly influenced by the nature of the bases and the presence of a phosphate (B84403) group. nih.gov The study of pyrazolo[1,5-a]pyrimidines has shown that solid-state fluorescence can be strong, with some derivatives exhibiting intense blue light emission. nih.gov The interaction of pyrimidine derivatives with proteins like bovine serum albumin (BSA) can also be monitored by changes in intrinsic fluorescence, indicating binding and energy transfer processes. semanticscholar.org

Table 1: Illustrative Photophysical Data for Pyrimidine Derivatives

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State |

|---|---|---|---|

| Substituted Pyrimidines researchgate.net | 250-400 | N/A | Chloroform |

| Pyrazolo[1,5-a]pyrimidines nih.gov | 340-440 | Blue to Green region | Various Solvents & Solid State |

| AHDMAPPC-BSA Complex semanticscholar.org | ~280 | ~347 | Aqueous Buffer |

This table is illustrative and compiles data from various pyrimidine derivatives to indicate expected ranges and behaviors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

¹H and ¹³C NMR: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. For substituted pyrimidines, the aromatic protons typically appear in the range of δ 6.39–8.38 ppm. nih.gov The protons of methyl groups on the pyrimidine ring will have characteristic shifts, and the ethyl group in the target molecule would show a typical quartet and triplet pattern. In a study of pyrazolo[3,4-d]pyrimidines-4-amines, two-dimensional techniques like HMQC and HMBC were essential for the complete and unequivocal assignment of all proton and carbon signals. core.ac.uk

Advanced NMR Techniques: Techniques like ¹⁵N NMR spectroscopy can provide further insights into the electronic properties of the pyrimidine ring. tandfonline.com Studies have shown that the chemical shifts of the nitrogen atoms are sensitive to substitution and protonation states, which can be used to assess the basicity of the different nitrogen atoms in the ring. tandfonline.comacs.orgrsc.org

Table 2: Expected NMR Signals for this compound

| Group | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

|---|---|---|

| Ethyl-CH₂ | ~2.8 (quartet) | ~30 |

| Ethyl-CH₃ | ~1.3 (triplet) | ~12 |

| 4-Methyl-CH₃ | ~2.4 (singlet) | ~20 |

| 6-Methyl-CH₃ | ~2.4 (singlet) | ~20 |

| OH | Variable, broad singlet | N/A |

Note: This table presents predicted chemical shifts based on general principles and data from similar structures. Actual values may vary.

X-ray Diffraction Methods for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and crystal packing.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylpyrimidin-5-ol (B1390156) |

| Pyrimidin-2-ol |

| Oxopyrimidine |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate |

| Pyrazolo[1,5-a]pyrimidines |

| Pyrimidine (6-4) pyrimidone |

| 2-amino-6-hydroxy–4–(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC) |

| Bovine serum albumin (BSA) |

| Pyrazolo[3,4-d]pyrimidines-4-amines |

Applications in Advanced Chemical Synthesis and Functional Materials Design

2-Ethyl-4,6-dimethylpyrimidin-5-ol and Analogues as Key Synthetic Intermediates

The pyrimidine (B1678525) core is a recurring motif in a vast array of biologically active compounds and functional materials. The strategic placement of substituents, such as in this compound, provides a versatile platform for further chemical elaboration.

The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. Analogues of this compound are crucial intermediates in the synthesis of complex pharmaceutical precursors. For instance, 2,4-Dimethylpyrimidin-5-ol (B1390156) is a key intermediate in the production of Lemborexant, a dual orexin (B13118510) receptor antagonist for treating insomnia. The pyrimidine structure is recognized for its ability to modulate pharmacokinetic properties, such as enhancing penetration of the blood-brain barrier.

Furthermore, derivatives like 2-Chloro-4,6-dimethylpyrimidin-5-ol are under investigation as potential inhibitors of fibroblast growth factor receptor 4 (FGFR4), a protein implicated in the progression of certain cancers. In a different therapeutic area, derivatives of 4,6-diphenylpyrimidin-2-ol (B189493) have been synthesized and evaluated as ligands for the benzodiazepine (B76468) receptor, aiming to develop new agents for neurological disorders with potentially fewer side effects than classical benzodiazepines. These examples underscore the importance of the pyrimidinol scaffold as a versatile starting point for accessing complex and medicinally relevant molecules.

Scaffold diversity is a critical element in the discovery of new drugs and functional molecules. The synthesis of compound libraries with a wide range of core structures increases the probability of identifying molecules with desired biological or material properties. The pyrimidine ring system is an excellent platform for generating scaffold diversity due to the multiple sites available for functionalization.

By varying the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring, a vast chemical space can be explored. The specific structure of this compound represents one such unique scaffold. Altering the ethyl and methyl groups or modifying the hydroxyl group allows for the creation of a library of related but structurally distinct molecules. This diversity-oriented synthesis approach, starting from a common pyrimidine intermediate, is a powerful strategy in modern organic synthesis and drug discovery. rsc.orgtandfonline.com Nature itself provides a plethora of structurally diverse molecules, and synthetic efforts aim to replicate and expand upon this diversity. tandfonline.com

Catalytic Roles of Pyrimidinol Structures in Organic Transformations

Beyond their role as structural components, pyrimidinol derivatives have demonstrated utility as catalysts in organic reactions, contributing to the development of more efficient and environmentally friendly synthetic methods.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. Pyrimidinol derivatives have emerged as effective organocatalysts in certain transformations. A notable example is the use of 4,6-dimethylpyrimidin-2-ol as a catalyst for the solvent-free aminolysis of esters. This reaction benefits from the catalyst's ability to simultaneously act as both a hydrogen bond donor and acceptor, facilitating the reaction through a proposed eight-membered transition state. uq.edu.au This type of catalysis avoids the use of potentially toxic metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry. researchgate.net Additionally, some pyrimidinols have been identified as potent radical-trapping antioxidants, a catalytic function that can protect organic substrates from autoxidation. beilstein-journals.org

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net The synthesis of the pyrimidine ring itself is often achieved through MCRs, such as the well-known Biginelli reaction. researchgate.net

Recent advances have focused on developing sustainable MCRs for pyrimidine synthesis. For example, an iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from amidines and alcohols, which can be derived from renewable biomass sources. organic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps, showcasing a green and versatile route to functionalized pyrimidines. organic-chemistry.org The inherent reactivity of the building blocks that form pyrimidinols makes them central to the success of these powerful synthetic strategies.

Theoretical Considerations for Functional Material Properties (e.g., Non-Linear Optics)

The search for new materials with advanced optical properties is a significant area of materials science. Theoretical and computational studies play a crucial role in predicting the properties of novel molecules before their synthesis. rsc.org Pyrimidine derivatives have attracted considerable interest for their potential in non-linear optical (NLO) applications, which are vital for technologies like optical data processing and optoelectronics. rsc.orgnih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), have explored the NLO properties of various pyrimidine-based molecules. nih.govnih.govjchemrev.com The pyrimidine ring is electron-withdrawing and its aromatic, π-deficient nature makes it an excellent component for creating "push-pull" molecules, which are known to exhibit significant NLO responses. nih.govresearchgate.net These studies calculate properties like molecular polarizability (α) and hyperpolarizability (β) to assess a compound's potential as an NLO material. researchgate.net

While specific theoretical studies on the NLO properties of this compound are not widely reported, the foundational pyrimidine structure suggests it could be a candidate for further investigation. Computational modeling of its electronic structure, intramolecular charge transfer capabilities, and hyperpolarizability could provide valuable insights into its suitability for functional materials. nih.govresearchgate.net Such theoretical explorations guide the rational design of new materials, including those with potential applications as high-energy-density materials or as components in nano-biomaterials. nih.govdergipark.org.tr

Future Research Directions and Unexplored Avenues for 2 Ethyl 4,6 Dimethylpyrimidin 5 Ol Research

Development of Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on 2-Ethyl-4,6-dimethylpyrimidin-5-ol should prioritize the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact.

Current synthetic strategies for pyrimidine (B1678525) derivatives often rely on multi-step procedures with stoichiometric reagents and harsh reaction conditions. A key area for future investigation is the design of novel, highly efficient synthetic pathways. This could involve the exploration of multicomponent reactions, which offer the advantage of combining three or more reactants in a single step to produce complex molecules with high atom economy. For instance, a four-component reaction involving a ketone, malononitrile, elemental sulfur, and formamide (B127407) has been successfully employed for the one-step, atom-economical synthesis of thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives. nih.gov Similar strategies could be adapted for the synthesis of this compound and its analogues.

Furthermore, the use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), should be investigated. nih.gov The development of catalytic systems, including organocatalysts and reusable solid-supported catalysts, can also contribute to more sustainable synthetic processes by reducing the need for stoichiometric reagents and simplifying product purification. nih.gov The application of microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. mdpi.com

A comparative analysis of potential green synthetic routes for this compound is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High atom economy, step-economy, and structural diversity. nih.gov | Identification of suitable starting materials and optimization of reaction conditions. |

| Catalytic Methods | Reduced waste, potential for catalyst recycling, and milder reaction conditions. | Development of highly active and selective catalysts. |

| Green Solvents | Reduced environmental impact and potential for improved reaction efficiency. nih.gov | Ensuring sufficient solubility of reactants and compatibility with the reaction chemistry. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and reduced energy consumption. mdpi.com | Scale-up of reactions and management of pressure and temperature. |

Advanced Computational Approaches for De Novo Design and Property Prediction

The integration of computational chemistry and data-driven modeling offers a powerful toolkit for accelerating the discovery and optimization of novel this compound derivatives with desired properties. Future research should leverage these advanced computational approaches for de novo design and accurate property prediction.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish correlations between the structural features of pyrimidine derivatives and their biological activities. nih.gov By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov These models are built upon datasets of known pyrimidine derivatives and their experimentally determined activities, and can be validated both internally and externally to ensure their predictive power. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets. nih.govsemanticscholar.orgrsc.org These computational techniques can be used to predict binding affinities and elucidate the key structural features responsible for target engagement. This information is invaluable for the rational design of more potent and selective inhibitors or agonists.

Furthermore, de novo drug design algorithms can be utilized to generate novel molecular structures with a high probability of exhibiting desired biological activities. These algorithms can explore a vast chemical space to identify promising new scaffolds and substituents for the this compound core.

The following table summarizes the potential applications of various computational approaches in the study of this compound derivatives.

| Computational Method | Application in Research | Expected Outcomes |

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.gov | Identification of key structural features for activity and prioritization of synthetic targets. |

| Molecular Docking | Simulating the binding of ligands to a biological target. nih.govsemanticscholar.org | Prediction of binding modes and affinities, guiding lead optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of a ligand-target complex over time. rsc.org | Understanding the stability of binding interactions and the role of conformational changes. |

| De Novo Design | Generating novel molecular structures with desired properties. nih.govnih.gov | Discovery of new chemical scaffolds and lead compounds. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Expanding the synthetic utility of this compound requires a deep understanding of its reactivity and the exploration of novel and unconventional chemical transformations. Future research in this area could unlock new pathways for the diversification of the pyrimidine core, leading to the synthesis of novel analogues with unique properties.

One promising area of investigation is the deconstruction-reconstruction strategy for pyrimidine diversification. nih.govnih.govresearchgate.net This approach involves the conversion of a pyrimidine-containing compound into a reactive intermediate, such as a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions. nih.govnih.govresearchgate.net This strategy allows for the transformation of the pyrimidine core into other heterocyclic systems, such as azoles and pyridines, providing access to a wider range of chemical space. nih.govresearchgate.net

Investigating the C-H functionalization of the pyrimidine ring is another important avenue for future research. Direct C-H activation and functionalization reactions offer a more atom- and step-economical approach to modifying the pyrimidine scaffold compared to traditional methods that require pre-functionalized substrates.

Furthermore, exploring the reactivity of the hydroxyl group at the 5-position of this compound can lead to the synthesis of a variety of new derivatives. Reactions such as etherification, esterification, and nucleophilic aromatic substitution at this position could be used to introduce a wide range of functional groups and modulate the physicochemical properties of the molecule.

The table below outlines potential areas for exploring the novel reactivity of this compound.

| Reactivity to Explore | Potential Transformations | Expected Products |

| Deconstruction-Reconstruction | Conversion to iminoenamine intermediates followed by reaction with various nucleophiles. nih.govnih.govresearchgate.net | Pyrazoles, isoxazoles, and other heterocyclic systems. |

| C-H Functionalization | Direct arylation, alkylation, or amination of the pyrimidine ring. | Novel substituted pyrimidine derivatives. |

| Hydroxyl Group Modification | Etherification, esterification, and other derivatization reactions. | A diverse library of 5-substituted pyrimidine analogues. |

| Photoredox Catalysis | Light-mediated transformations of the pyrimidine ring. | Access to unique and otherwise difficult-to-synthesize structures. |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of this compound derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. These technologies can significantly increase the efficiency of compound synthesis, purification, and screening, allowing for the rapid exploration of large chemical libraries.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences with minimal human intervention. nih.govyoutube.comresearchgate.net This not only increases throughput but also improves reproducibility and allows for the systematic exploration of reaction parameters. The use of cartridge-based automated synthesizers, for example, can simplify the process of setting up and running a large number of reactions. youtube.com

High-throughput screening (HTS) allows for the rapid evaluation of the biological activity of large numbers of compounds. By combining automated synthesis with HTS, it is possible to create a closed-loop system for the discovery of new bioactive molecules. In this workflow, a library of this compound derivatives would be synthesized using an automated platform and then screened for activity in a high-throughput assay. The results of the screen would then be used to inform the design of the next generation of compounds, which would be synthesized and screened in an iterative fashion.

A diversity-oriented synthesis (DOS) strategy can be employed in conjunction with automated synthesis to create a library of structurally diverse molecules. rsc.org This approach aims to maximize the exploration of chemical space, increasing the probability of discovering compounds with novel biological activities. rsc.org

The table below highlights the key benefits of integrating automation and high-throughput experimentation into the research of this compound.

| Technology | Key Advantages | Impact on Research |

| Automated Synthesis | Increased throughput, improved reproducibility, and enhanced efficiency. nih.govresearchgate.net | Rapid generation of compound libraries and efficient optimization of reaction conditions. |

| High-Throughput Screening | Rapid evaluation of biological activity for large numbers of compounds. rsc.org | Accelerated identification of lead compounds and elucidation of structure-activity relationships. |

| Diversity-Oriented Synthesis | Creation of structurally diverse compound libraries. rsc.org | Increased probability of discovering novel biological activities and targets. |

| Integrated Workflow | Seamless connection between synthesis, purification, and screening. | A powerful platform for the rapid discovery and development of new drugs and materials. |

Q & A

Q. How can researchers optimize the synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol to improve yield and purity?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions with critical optimization points. For example, in the preparation of structurally similar compounds (e.g., 4,6-dimethylpyrimidin-5-ol), refluxing 3-chloropentane-2,4-dione with formamide in formic acid for 12 hours achieves cyclization, followed by ammonia treatment to adjust pH and purification via silica gel chromatography (34% yield) . Key variables include reaction time, solvent choice (formic acid for cyclization), and purification methods (e.g., EtOAc for column chromatography). For 2-ethyl substitution, ethylation steps using reagents like ethyllithium in dry toluene (as seen in oxazolidine synthesis) may be adapted, with attention to stoichiometry and reaction temperature to minimize side products .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ethyl/methyl group integration .

- Mass spectrometry (UHPLC-MS/MS) : To verify molecular weight and detect fragmentation patterns, as demonstrated for related pyrimidine transformation products (e.g., SFM_140 in photodegradation studies) .

- X-ray crystallography : Programs like SHELXL or OLEX2 refine crystal structures, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic positions and bond geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To address this:

- Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts.

- For crystallographic conflicts, refine structures using SHELXL with TWIN/BASF commands to model twinning or disorder .

- Cross-validate with spectroscopic data from analogs (e.g., 2-amino-4,6-dimethylpyrimidin-5-ol derivatives) to identify systematic errors .

Q. What strategies are effective for monitoring environmental degradation or transformation products of this compound?

- Methodological Answer :

- Employ UHPLC-MS/MS with electrospray ionization (ESI) to detect low-abundance transformation products (TPs). For example, pyrimidine ring-opening products (e.g., SFM_215) can be identified via characteristic fragment ions (e.g., m/z 198 and 158) .

- Use isotopic labeling or stable-isotope tracers to track degradation pathways in simulated environmental conditions (e.g., photolysis in aqueous media).

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Targeted assays : For FGFR4 inhibition (as seen in 2-amino-4,6-dimethylpyrimidin-5-ol derivatives), use kinase activity assays with recombinant enzymes and ATP-competitive luminescent detection .

- Cytotoxicity screening : Employ HCC cell lines (e.g., HepG2) with MTT assays, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to FGFR4 active sites, guided by crystallographic data from related inhibitors .

Q. What are the best practices for handling stability issues of this compound in solution?

- Methodological Answer :

- Avoid prolonged storage in DMSO, which can induce decomposition of pyrimidine derivatives. Instead, use anhydrous ethanol or acetonitrile for stock solutions .

- Monitor stability via periodic LC-MS analysis under storage conditions (e.g., -20°C vs. 4°C).

- For reactive intermediates (e.g., brominated analogs like 2-bromo-4,6-dimethylpyrimidin-5-ol), conduct reactions under inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.